molecular formula C8H16N2O B14318876 1,3-Diethyl-4-methylimidazolidin-2-one CAS No. 109661-85-0

1,3-Diethyl-4-methylimidazolidin-2-one

Cat. No.: B14318876
CAS No.: 109661-85-0
M. Wt: 156.23 g/mol
InChI Key: LBGFTWMHLSYQLV-UHFFFAOYSA-N
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Description

1,3-Diethyl-4-methylimidazolidin-2-one is a heterocyclic organic compound that belongs to the imidazolidinone family. This compound is characterized by a five-membered ring containing two nitrogen atoms and one oxygen atom. It is known for its stability and versatility in various chemical reactions, making it a valuable compound in both research and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

1,3-Diethyl-4-methylimidazolidin-2-one can be synthesized through several methods. One common approach involves the cyclization of 1,2-diamines with carbonyl compounds. For instance, the reaction between 1,2-diaminoethane and diethyl carbonate under reflux conditions can yield this compound. Another method involves the use of tetramethylphenylguanidine as a basic promoter in the presence of diphenylphosphoryl azide as a dehydrative activator .

Industrial Production Methods

Industrial production of this compound typically involves large-scale synthesis using efficient catalytic processes. The use of metal catalysts, such as zinc chloride, can facilitate the cycloaddition reactions required to form the imidazolidinone ring . These methods are optimized for high yield and purity, ensuring the compound’s suitability for various applications.

Chemical Reactions Analysis

Types of Reactions

1,3-Diethyl-4-methylimidazolidin-2-one undergoes several types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form imidazolidinone derivatives.

    Reduction: Reduction reactions can yield various substituted imidazolidinones.

    Substitution: The nitrogen atoms in the ring can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents such as sodium borohydride for reduction, and alkyl halides for substitution reactions. These reactions are typically carried out under controlled temperature and pressure conditions to ensure high selectivity and yield.

Major Products Formed

The major products formed from these reactions include various substituted imidazolidinones, which can be further functionalized for specific applications in pharmaceuticals and materials science.

Scientific Research Applications

1,3-Diethyl-4-methylimidazolidin-2-one has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 1,3-Diethyl-4-methylimidazolidin-2-one involves its interaction with various molecular targets. The compound can act as a ligand, binding to metal ions and enzymes, thereby modulating their activity. It can also participate in hydrogen bonding and electrostatic interactions, influencing the structure and function of biological molecules. These interactions are crucial for its applications in medicinal chemistry and materials science .

Comparison with Similar Compounds

1,3-Diethyl-4-methylimidazolidin-2-one can be compared with other imidazolidinones and related heterocycles:

The uniqueness of this compound lies in its specific substituents, which confer distinct chemical and physical properties, making it suitable for specialized applications in various fields.

Properties

CAS No.

109661-85-0

Molecular Formula

C8H16N2O

Molecular Weight

156.23 g/mol

IUPAC Name

1,3-diethyl-4-methylimidazolidin-2-one

InChI

InChI=1S/C8H16N2O/c1-4-9-6-7(3)10(5-2)8(9)11/h7H,4-6H2,1-3H3

InChI Key

LBGFTWMHLSYQLV-UHFFFAOYSA-N

Canonical SMILES

CCN1CC(N(C1=O)CC)C

Origin of Product

United States

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